molecular formula C17H16N4O3S B2547294 ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 955580-47-9

ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2547294
CAS No.: 955580-47-9
M. Wt: 356.4
InChI Key: ZVQUHIZDQCMNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4, a carboxyethyl ester at position 5, and a 1-methylpyrazole-5-amido moiety at position 2. Its molecular architecture combines a thiazole ring (known for bioactivity in pharmaceuticals and agrochemicals) with a pyrazole amide group, which may enhance hydrogen-bonding interactions and solubility.

Properties

IUPAC Name

ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-3-24-16(23)14-13(11-7-5-4-6-8-11)19-17(25-14)20-15(22)12-9-10-18-21(12)2/h4-10H,3H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQUHIZDQCMNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NN2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent One-Pot Synthesis

The foundational methodology involves condensation of three components:

  • 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (bromoacetyl precursor)
  • Thiosemicarbazide (sulfur and nitrogen source)
  • Carbonyl compounds (e.g., acetylacetone for pyrazole formation)

Reaction proceeds via:

  • Thiazole Ring Formation : Nucleophilic displacement of bromine by thiosemicarbazide’s sulfur, generating an α-thioketone intermediate.
  • Cyclodehydration : Intramolecular cyclization yields a 2-hydrazino-thiazole intermediate.
  • Pyrazole Functionalization : Condensation with acetylacetone introduces the 1-methylpyrazole group via Knorr pyrazole synthesis.

Table 1: Representative Yields for Thiazole-Pyrazole Derivatives

Carbonyl Component Reaction Time (min) Yield (%)
Acetylacetone 10 89
Benzaldehyde 15 78
Cyclohexanone 20 72

Data adapted from multicomponent studies.

Reaction Optimization and Mechanistic Insights

Solvent-Free Neat Conditions

The absence of solvents enhances atom economy and reduces purification complexity. Key parameters include:

  • Temperature : Room temperature (25°C) suffices due to exothermic cyclization.
  • Catalysis : Base catalysts (e.g., K₂CO₃) accelerate thiazole ring closure but are unnecessary in stoichiometrically balanced systems.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis employs flow chemistry to mitigate exothermic risks and improve mixing:

  • Residence Time : 5–7 minutes at 30°C.
  • Purification : In-line liquid-liquid extraction removes unreacted precursors, while crystallization in ethanol/water mixtures achieves >98% purity.

Table 2: Industrial Process Parameters

Parameter Laboratory Scale Pilot Plant Scale
Reaction Volume (L) 0.5 500
Yield (%) 85 82
Purity (%) 95 98

Spectroscopic Characterization

Post-synthesis validation employs:

  • IR Spectroscopy : Confirms amide C=O (1660 cm⁻¹) and thiazole C=N (1515 cm⁻¹).
  • ¹H NMR : Key signals include ethyl ester protons (δ 1.35 ppm, triplet; δ 4.30 ppm, quartet) and pyrazole methyl (δ 3.85 ppm, singlet).
  • Mass Spectrometry : ESI-HRMS gives [M+H]⁺ at m/z 357.4, aligning with the molecular formula C₁₇H₁₆N₄O₃S.

Comparative Analysis of Alternative Methods

Sequential vs. Convergent Synthesis

  • Sequential Approach : Separate synthesis of thiazole and pyrazole moieties, followed by amide coupling (yield: 65–70%).
  • Convergent Approach : One-pot multicomponent reaction (yield: 80–89%).

Advantage of Convergence : Reduced intermediate isolation steps and higher overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

2.1 Antimicrobial Activity
Research indicates that compounds with thiazole and pyrazole moieties exhibit promising antimicrobial properties. Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate has been evaluated against various bacterial strains, including multidrug-resistant pathogens. The compound demonstrated significant activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study:
A study assessing the antibacterial efficacy of thiazole derivatives found that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing its potential as a therapeutic agent against resistant bacterial infections.

2.2 Anticancer Potential
The anticancer properties of this compound have also been investigated. In vitro studies reveal that it exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

Case Study:
In a comparative study, this compound showed a significant reduction in cell viability at concentrations above 10 µM across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Insecticidal Applications

The compound has been explored for its insecticidal properties, particularly in agricultural settings. Its efficacy against various pests has been documented, indicating potential use as a biopesticide.

Research Findings:
A study on the insecticidal activity of thiazole derivatives highlighted that this compound effectively targets specific insect metabolic pathways, leading to mortality in pest populations while minimizing harm to beneficial insects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazole or pyrazole rings can enhance its potency against bacterial and cancer cell lines.

ModificationEffect on Activity
Substitution on the phenyl ringIncreased antibacterial activity
Alteration of the amido groupEnhanced cytotoxicity against cancer cells

Mechanism of Action

The mechanism of action of ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate (Target) - 4-Phenyl
- 5-Carboxyethyl ester
- 2-(1-methylpyrazole-5-amido)
C₁₇H₁₇N₅O₃S 371.42 g/mol Pyrazole amide enhances hydrogen bonding; phenyl group increases lipophilicity
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - 4-Methyl
- 3-Formyl-4-hydroxyphenyl
C₁₅H₁₅NO₄S 313.35 g/mol Hydroxyl and formyl groups improve polarity; methyl reduces steric hindrance
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate - 4-Methyl
- Tetrazole sulfanyl butanoyl side chain
C₁₈H₂₀N₆O₃S₂ 432.52 g/mol Tetrazole sulfanyl group enhances metabolic stability; bulky side chain
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile - Tetrazole thioether
- Cyano group
C₁₅H₁₄N₈OS 354.39 g/mol Cyano group increases electron-withdrawing effects; tetrazole aids in binding

Key Observations:

Bioactivity and Solubility: The target compound’s pyrazole amide group (vs. tetrazole in or cyano in ) may improve solubility in polar solvents while maintaining hydrogen-bonding capacity. Tetrazole-containing analogs (e.g., ) are often favored in medicinal chemistry for metabolic stability .

Steric Effects : The phenyl group at position 4 in the target compound increases lipophilicity compared to methyl or hydroxylated analogs (e.g., ), which could influence membrane permeability.

Synthetic Accessibility : The synthesis of pyrazole-amido derivatives typically involves coupling reactions (e.g., amidation of thiazole intermediates), as seen in related compounds . Yields for such reactions range from 66% (as in ) to lower efficiencies for bulkier substituents.

Research Findings and Implications

  • Structural Analysis : Tools like SHELXL and Mercury are critical for resolving crystallographic details of these compounds, particularly for assessing intermolecular interactions (e.g., hydrogen bonds involving the pyrazole amide).
  • Thermal Stability: The carboxyethyl ester in the target compound likely confers higher thermal stability compared to formyl or cyano-substituted analogs, as esters are less prone to decomposition .
  • Pharmacological Potential: Tetrazole and pyrazole derivatives are prominent in angiotensin receptor blockers (e.g., valsartan analogs in ), suggesting the target compound could be explored for similar applications.

Biological Activity

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • An ethyl ester group
  • A pyrazole ring
  • A thiazole ring
  • A phenyl group

This unique configuration allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of pyrazole derivatives. This compound has shown significant activity against various pathogens:

Pathogen Activity Level Reference
Staphylococcus aureusHighly Active
Escherichia coliModerately Active
Candida albicansSignificant Activity
Pseudomonas aeruginosaHighly Active

The compound's effectiveness against Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent.

Anticancer Properties

Research indicates that pyrazole derivatives can exhibit anticancer activity. In vitro studies have demonstrated that compounds similar to this compound inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activating caspases leading to programmed cell death.
  • Inhibition of Metastasis : Reducing the migration and invasion capabilities of cancer cells.

A study reported that related thiazole derivatives showed micromolar inhibition of specific cancer cell lines, indicating potential for further development as anticancer agents .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This compound demonstrated:

Activity Type Effectiveness Reference
COX-1 InhibitionModerate
COX-2 InhibitionHigh

The anti-inflammatory effects were comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting it could be a viable alternative for treating inflammatory conditions.

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications in the structure can enhance efficacy and reduce toxicity. For instance, substituents on the pyrazole or thiazole rings can significantly influence the compound's interaction with biological targets.

Case Studies

Several case studies have highlighted the promising nature of pyrazole derivatives in drug development:

  • Antimicrobial Screening : A series of synthesized pyrazoles were tested against various bacterial strains, with several compounds exhibiting significant antibacterial activity, particularly against resistant strains .
  • Anticancer Evaluation : Compounds similar to this compound were evaluated in vitro against human cancer cell lines, showing potent cytotoxic effects and selective action against cancer cells compared to normal cells .
  • Inflammation Models : In vivo studies demonstrated that certain pyrazoles significantly reduced edema in animal models, confirming their potential as anti-inflammatory agents .

Q & A

Q. What are the established synthetic routes for ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate?

The compound can be synthesized via multi-step protocols involving cyclocondensation and functional group modifications. For example:

  • Cyclocondensation : React ethyl acetoacetate with phenylhydrazine to form a pyrazole core, followed by thiazole ring formation using thiourea derivatives and a carboxylation step .
  • Nucleophilic substitution : Introduce the 1-methylpyrazole-5-amido group via coupling reactions (e.g., using carbodiimide coupling agents) with activated esters or acid chlorides .
  • Catalytic conditions : Employ K2CO3 or similar bases to facilitate aryloxy substitutions or formamide condensations .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identify amide C=O stretching (~1650–1700 cm⁻¹) and thiazole C=N bands (~1500 cm⁻¹) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the methyl group on pyrazole (δ ~3.8 ppm), phenyl protons (δ ~7.2–7.5 ppm), and ester carbonyl (δ ~165–170 ppm) .
  • Mass spectrometry (ESI/HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of ethyl group, m/z = [M – 45]<sup>+</sup>) .

Q. What physicochemical properties influence its experimental handling?

  • Solubility : Low aqueous solubility (e.g., <1 g/L at 25°C) necessitates polar aprotic solvents (DMF, DMSO) for reactions .
  • Thermal stability : High boiling point (~400°C) allows reflux conditions in toluene or xylene .
  • Crystallinity : Melting point (~40–60°C) indicates potential polymorphism, requiring controlled recrystallization (e.g., ethanol/water mixtures) .

Advanced Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Use SHELXL for robust refinement:

  • Apply restraints to disordered groups (e.g., phenyl rings) and refine anisotropic displacement parameters .
  • Validate hydrogen bonding networks with Mercury CSD ’s void analysis and packing similarity tools to detect twinning or pseudo-symmetry .
  • Cross-reference with IsoStar databases to identify atypical bond lengths/angles in pyrazole-thiazole hybrids .

Q. What computational strategies predict intermolecular interactions in its crystal lattice?

  • Graph-set analysis : Map hydrogen-bonding motifs (e.g., R2<sup>2</sup>(8) rings) using Etter’s rules to identify synthons .
  • DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) and calculate electrostatic potential surfaces to prioritize packing motifs .
  • Molecular docking : Assess π-π stacking between phenyl and thiazole moieties using software like AutoDock .

Q. How are impurities or analogs profiled during analytical method development?

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate analogs (e.g., ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) and quantify impurities .
  • TLC monitoring : Track reaction progress with silica gel plates (ethyl acetate/hexane, 3:7) and UV visualization .
  • XRD : Compare experimental patterns with simulated data (Mercury) to detect polymorphic impurities .

Q. What structure-activity relationship (SAR) insights apply to pyrazole-thiazole hybrids?

  • Bioisosteric replacement : Substitute the phenyl group with fluorophenyl or isobutoxyphenyl to modulate lipophilicity and target affinity .
  • Amide linker optimization : Replace the 1-methylpyrazole-5-amido group with triazole or oxadiazole to enhance metabolic stability .
  • Docking studies : Align with Factor Xa or kinase active sites to rationalize inhibitory activity (e.g., π-stacking with Tyr residues) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateSynthesis StepReference
Ethyl 4-methylthiazole-5-carboxylateCyclocondensation of thiourea derivatives
1-Methyl-1H-pyrazole-5-carboxylic acidVilsmeier-Haack formylation of pyrazoles

Q. Table 2. Analytical Parameters for Impurity Profiling

Impurity (CAS)HPLC Retention Time (min)MS [M+H]<sup>+</sup>
161798-02-3 (cyano derivative)12.3289.08
161798-01-2 (formyl derivative)10.9275.07

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.